Methyl2-(4-(ethoxymethoxy)phenyl)cyclopropanecarboxylate
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Overview
Description
Methyl2-(4-(ethoxymethoxy)phenyl)cyclopropanecarboxylate is an organic compound with a complex structure that includes a cyclopropane ring and an ethoxymethoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(4-(ethoxymethoxy)phenyl)cyclopropanecarboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-(ethoxymethoxy)benzaldehyde with diazomethane in the presence of a catalyst to form the cyclopropane ring. The reaction conditions often include low temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl2-(4-(ethoxymethoxy)phenyl)cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ethoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl2-(4-(ethoxymethoxy)phenyl)cyclopropanecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives may have potential biological activity and can be studied for their effects on various biological systems.
Medicine: Research into the medicinal properties of this compound and its derivatives may reveal potential therapeutic applications.
Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl2-(4-(ethoxymethoxy)phenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The cyclopropane ring and the ethoxymethoxy group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate: This compound has a similar structure but with an ethyl group instead of a methyl group.
Phenol, 4-ethyl-2-methoxy-: This compound has a phenol group with an ethyl and methoxy substitution.
Uniqueness
Methyl2-(4-(ethoxymethoxy)phenyl)cyclopropanecarboxylate is unique due to the presence of both the cyclopropane ring and the ethoxymethoxy group, which confer distinct chemical properties and potential applications. Its structural features allow for specific interactions that may not be possible with similar compounds.
Properties
Molecular Formula |
C14H18O4 |
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Molecular Weight |
250.29 g/mol |
IUPAC Name |
methyl 2-[4-(ethoxymethoxy)phenyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C14H18O4/c1-3-17-9-18-11-6-4-10(5-7-11)12-8-13(12)14(15)16-2/h4-7,12-13H,3,8-9H2,1-2H3 |
InChI Key |
ISIDDDJFIDBSKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOCOC1=CC=C(C=C1)C2CC2C(=O)OC |
Origin of Product |
United States |
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